molecular formula C11H16OS2 B8705337 3-(Cyclohexyldisulfanyl)-2-methylfuran CAS No. 61197-12-4

3-(Cyclohexyldisulfanyl)-2-methylfuran

Cat. No.: B8705337
CAS No.: 61197-12-4
M. Wt: 228.4 g/mol
InChI Key: UGZUDYKFHPGWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexyldisulfanyl)-2-methylfuran is a useful research compound. Its molecular formula is C11H16OS2 and its molecular weight is 228.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61197-12-4

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

3-(cyclohexyldisulfanyl)-2-methylfuran

InChI

InChI=1S/C11H16OS2/c1-9-11(7-8-12-9)14-13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

UGZUDYKFHPGWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SSC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.57 Grams (0.0050 moles) of 2-methyl-3-furanthiol and 1.16 grams (0.01 moles) of cyclohexylmercaptan are dissolved in 12 ml of diethyl ether. 0.8 Grams (0.0075 moles) of sodium carbonate dissolved in 8 ml water is added to the reaction mass. Over a period of 10 minutes, a solution of 1.9 grams (0.0075 moles) of iodine dissolved in 6 ml diethyl ether is added to the reaction mass with stirring until the iodine color remains. The reaction mass is then stirred over a period of 45 minutes.
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.0075 mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.